![molecular formula C20H21ClN6O2 B2506508 (5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034347-85-6](/img/structure/B2506508.png)
(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine, containing one nitrogen atom . The presence of chlorine and hydroxy groups on the pyridine ring may influence its reactivity. The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatility and potential biological activities .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related pyridine and pyrazine derivatives involves complex chemical processes, aiming at producing compounds with potential biological activities. A study by Patel et al. (2011) elaborated on the synthesis of pyridine derivatives starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with antimicrobial activity (Patel, Agravat, & Shaikh, 2011). Similarly, the work by Revathi et al. (2015) presented the crystal structure of a chlorophenyl and piperidin-1-yl methanone adduct, highlighting the structural aspects of these molecules (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Pharmacological Applications
Various studies have delved into the pharmacological potential of these compounds, particularly focusing on their receptor agonist or antagonist activities and implications for treating conditions like pain and obesity. For instance, Tsuno et al. (2017) identified novel derivatives as selective TRPV4 antagonists showing analgesic effects in animal models, suggesting their utility in pain management (Tsuno et al., 2017). Moreover, Kalgutkar et al. (2007) explored the genotoxicity of a 5-HT2C receptor agonist, highlighting the importance of metabolic activation in assessing the safety profile of such compounds (Kalgutkar et al., 2007).
Mechanism of Action
Target of Action
The compound contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, some indole derivatives have shown inhibitory activity against influenza A .
properties
IUPAC Name |
3-chloro-5-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c21-15-11-13(12-23-19(15)28)20(29)26-9-7-25(8-10-26)18-17-14-3-1-2-4-16(14)24-27(17)6-5-22-18/h5-6,11-12H,1-4,7-10H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOJEVCUPYPQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CNC(=O)C(=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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